molecular formula C13H8F3NO B1323477 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde CAS No. 356058-14-5

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde

Cat. No. B1323477
CAS RN: 356058-14-5
M. Wt: 251.2 g/mol
InChI Key: ORGBUOFMDHPPIX-UHFFFAOYSA-N
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Description

“6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde” is a chemical compound with the CAS Number: 356058-14-5 . It has a molecular weight of 251.21 and its IUPAC name is 6-[4-(trifluoromethyl)phenyl]nicotinaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-8H . This indicates that the compound has a molecular formula of C13H8F3NO .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.21 . It’s stored at a temperature of 2-8°C .

Scientific Research Applications

Agrochemical Industry

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde derivatives are used in the agrochemical industry, primarily for protecting crops from pests. The trifluoromethyl group enhances the biological activity of pesticides .

Pharmaceutical Research

This compound is involved in medical research, where its derivatives are explored for potential therapeutic applications due to their bioactive properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGBUOFMDHPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620353
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde

CAS RN

356058-14-5
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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